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Cambridge, MA - The clinical development of IPI-493, an investigational oral inhibitor of Heat

Shock Protein 90 (Hsp90), has been discontinued. The decision was based on findings from

Phase 1 clinical trials that revealed a lack of dose-proportional drug exposure, coupled with

significant safety and tolerability concerns, including dose-limiting toxicities (DLTs) and one

patient death.

IPI-493 was being investigated in patients with advanced solid and hematologic malignancies.

However, the Phase 1 studies showed that increasing the dose of IPI-493 did not result in a

corresponding increase in the drug's concentration in the bloodstream, a critical factor for

therapeutic efficacy.[1] This unfavorable pharmacokinetic profile, along with a challenging

safety profile, led to the termination of its development.[1][2] Infinity Pharmaceuticals, the

drug's developer, shifted its focus to another Hsp90 inhibitor, retaspimycin HCl (IPI-504), which

demonstrated a superior drug exposure profile.[2]

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of IPI-493 development?

A1: The development of IPI-493 was halted primarily due to an unfavorable pharmacokinetic

profile observed in Phase 1 clinical trials.[1] Specifically, researchers found a "lack of increased

exposure with increasing doses," meaning that administering higher doses of the drug did not
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lead to a proportional rise in its concentration in the body.[1] This non-linear pharmacokinetic

behavior would make it difficult to establish a safe and effective therapeutic window.

Q2: Were there any safety concerns with IPI-493?

A2: Yes, significant safety and tolerability issues were identified during the Phase 1 trials.[1]

Dose-limiting toxicities (DLTs) were observed, predominantly elevations in liver enzymes,

including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline

phosphatase (ALP).[1] Furthermore, a fatal DLT of metabolic acidosis and acute renal failure

occurred in one patient.[1] Preclinical studies in mice had also indicated dose-dependent liver

damage.[3][4]

Q3: What were the most common side effects observed in the IPI-493 clinical trial?

A3: The most frequently reported treatment-related adverse events in the Phase 1 studies

included fatigue (35%), diarrhea (30%), elevated AST (28%), elevated ALP (25%), and nausea

(21%).[1]

Troubleshooting Guide for Experimental Data
Interpretation
Issue: Replicating preclinical efficacy in clinical settings.

Guidance: While IPI-493 showed promising anti-tumor activity in preclinical models, such as

human gastrointestinal stromal tumor (GIST) xenografts, this did not translate into a viable

clinical candidate.[3][4] It is crucial for researchers to consider not only the efficacy in animal

models but also the full pharmacokinetic and safety profile when evaluating a drug's potential.

The discontinuation of IPI-493 highlights that a lack of dose-proportional exposure and

unforeseen toxicities in humans can override promising preclinical efficacy.

Issue: Unexpected toxicities in early-phase trials.

Guidance: The emergence of significant toxicities, such as the hepatotoxicity and the fatal

adverse event seen with IPI-493, underscores the importance of careful dose-escalation and

safety monitoring in Phase 1 trials.[1] The observation of dose-dependent liver damage in
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preclinical animal models can be an important predictive factor for potential human toxicity and

should be a key consideration in the design of first-in-human studies.[3][4]

Quantitative Data Summary
Parameter Finding Source

Reason for Discontinuation

Lack of increased drug

exposure with increasing

doses.

[1]

Phase of Development Phase 1 Clinical Trials [1]

Patient Population
Advanced solid and

hematologic malignancies
[1]

Dose-Limiting Toxicities (DLTs)

Primarily elevations in AST,

ALT, and ALP. One fatal DLT of

metabolic acidosis and acute

renal failure.

[1]

Common Adverse Events

Fatigue (35%), Diarrhea

(30%), Elevated AST (28%),

Elevated ALP (25%), Nausea

(21%)

[1]

Preclinical Toxicity Signal
Dose-dependent liver damage

in mice.
[3][4]

Experimental Protocols
Phase 1 Clinical Trial Design for IPI-493

Two Phase 1 studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and

clinical activity of IPI-493 in patients with advanced cancers. The trials employed a standard

3+3 sequential dose-escalation design. Patients received oral IPI-493 in 21-day cycles across

three different dosing schedules:

Three times weekly (TIW): Administered for two weeks, followed by a one-week rest period.
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Twice weekly (BIW): Administered for two weeks, followed by a one-week rest period.

Once weekly (QW): Administered continuously.

Pharmacokinetic and pharmacodynamic samples were collected in the first cycle. Tumor

assessments via CT scans were performed at baseline and after every two cycles.[1]

Visualizations

Cancer Cell

Downstream Effects

Hsp90

Client Proteins
(e.g., KIT, AKT, EGFR)

Chaperoning &
Stabilization

Degraded Proteins

Cell Proliferation
& Survival

Inhibition

Apoptosis
Induction

IPI-493
Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of IPI-493 as an Hsp90 inhibitor.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://aacrjournals.org/mct/article/10/11_Supplement/B101/231696/Abstract-B101-Safety-tolerability-and
https://www.benchchem.com/product/b1672101?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Phase

Phase 1 Clinical Trial

Anti-tumor Efficacy
in GIST Xenografts

Lack of Dose-Proportional
Drug Exposure

Dose-dependent
Liver Damage in Mice

Dose-Limiting Toxicities
(Hepatotoxicity,
1 Patient Death)

Correlated Finding

Discontinuation of
IPI-493 Development

Click to download full resolution via product page

Caption: Rationale for the discontinuation of IPI-493 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Drug Details [gisttrials.org]

3. The Novel HSP90 inhibitor, IPI-493, is highly effective in human gastrostrointestinal
stromal tumor xenografts carrying heterogeneous KIT mutations - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1672101?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672101?utm_src=pdf-body
https://www.benchchem.com/product/b1672101?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/10/11_Supplement/B101/231696/Abstract-B101-Safety-tolerability-and
https://gisttrials.org/iLRG/drug_detail.php?drug=38
https://pubmed.ncbi.nlm.nih.gov/21737509/
https://pubmed.ncbi.nlm.nih.gov/21737509/
https://pubmed.ncbi.nlm.nih.gov/21737509/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Development of IPI-493 Discontinued Due to
Unfavorable Pharmacokinetics and Safety Profile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1672101#why-was-ipi-493-
development-discontinued]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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